

# An In-depth Technical Guide to the Molecular Targets of Turletricin

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## Compound of Interest

Compound Name: *Turletricin*

Cat. No.: *B15137702*

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## Abstract

**Turletricin** (also known as AM-2-19 and SF001) is a next-generation polyene antifungal agent engineered from the scaffold of Amphotericin B.[1][2] Its development was driven by the need to mitigate the severe nephrotoxicity associated with Amphotericin B while retaining broad-spectrum antifungal activity. This guide provides a comprehensive overview of the molecular targets of **Turletricin**, detailing its mechanism of action, quantitative binding data, and the experimental protocols used for its characterization. Through a targeted design, **Turletricin** achieves a favorable therapeutic window by selectively interacting with ergosterol, the primary sterol in fungal cell membranes, leading to rapid fungal cell death with minimal impact on mammalian cells.

## Primary Molecular Target: Ergosterol

The principal molecular target of **Turletricin** is ergosterol, an essential sterol component of the fungal cell membrane.[2][3] Unlike mammalian cells, which utilize cholesterol, fungi rely on ergosterol to maintain membrane fluidity, integrity, and the function of membrane-bound proteins.[3] **Turletricin** exploits this difference, exhibiting a high selectivity for ergosterol over cholesterol.[3]

## Mechanism of Action: Ergosterol Extraction

The primary mechanism of action of **Turletricin** is the extraction of ergosterol from the fungal cell membrane.[2][3] This is a departure from the long-held belief that polyenes primarily function by forming ion channels. While membrane permeabilization can be a secondary effect, the lethal action of **Turletricin** is primarily attributed to the sequestration of ergosterol from the lipid bilayer.[3] This leads to a catastrophic loss of membrane integrity and function, ultimately resulting in fungal cell death.[3] The kinetics of this extraction process are crucial; **Turletricin** has been engineered for the selective and accelerated extraction of ergosterol.[3]

## Quantitative Data

The following tables summarize the available quantitative data for **Turletricin** and its parent compound, Amphotericin B, for comparative purposes.

**Table 1: Sterol Binding Affinity**

| Compound              | Ligand      | Method        | Binding Affinity (K D )        | Reference |
|-----------------------|-------------|---------------|--------------------------------|-----------|
| Turletricin (AM-2-19) | Ergosterol  | Not Specified | Data not publicly available    | [3]       |
| Turletricin (AM-2-19) | Cholesterol | Not Specified | Does not bind                  | [3][4]    |
| Amphotericin B        | Ergosterol  | ITC           | High Affinity                  | [4][5]    |
| Amphotericin B        | Cholesterol | ITC           | Lower Affinity than Ergosterol | [4][5]    |

ITC: Isothermal Titration Calorimetry

**Table 2: In Vitro Antifungal Activity (MIC µg/mL)**

| Organism                | Turletricin (AM-2-19) | Amphotericin B |
|-------------------------|-----------------------|----------------|
| Candida albicans        | Potent Activity       | 0.5            |
| Candida auris           | Potent Activity       | 1-2            |
| Candida glabrata        | Potent Activity       | 0.5-1          |
| Candida parapsilosis    | Potent Activity       | 0.25-1         |
| Candida tropicalis      | Potent Activity       | 0.5-1          |
| Candida krusei          | Potent Activity       | 1-2            |
| Aspergillus fumigatus   | Potent Activity       | 0.5-1          |
| Cryptococcus neoformans | Potent Activity       | 0.25-0.5       |

Note: Specific MIC values for **Turletricin** against a broad panel of fungi are reported to be potent but are not yet publicly available in a comprehensive table format. The values for Amphotericin B are provided for reference.

**Table 3: Cytotoxicity Data**

| Cell Line                 | Compound              | Assay           | Endpoint  | Result                         | Reference           |
|---------------------------|-----------------------|-----------------|-----------|--------------------------------|---------------------|
| Primary Human Renal Cells | Turletricin (AM-2-19) | Not Specified   | Toxicity  | Renal-sparing                  | <a href="#">[3]</a> |
| Human Red Blood Cells     | Turletricin (AM-2-19) | Hemolysis Assay | Hemolysis | Low hemolytic activity         | <a href="#">[3]</a> |
| Primary Human Renal Cells | Amphotericin B        | Not Specified   | Toxicity  | Toxic                          | <a href="#">[3]</a> |
| Human Red Blood Cells     | Amphotericin B        | Hemolysis Assay | Hemolysis | Significant hemolytic activity | <a href="#">[3]</a> |

## Experimental Protocols

The following are detailed methodologies for key experiments relevant to the characterization of **Turletricin**'s molecular interactions.

### Isothermal Titration Calorimetry (ITC) for Sterol Binding

Objective: To quantitatively determine the binding affinity of **Turletricin** to ergosterol and cholesterol.

Materials:

- MicroCal ITC calorimeter
- **Turletricin** solution in a suitable buffer (e.g., PBS with a small percentage of DMSO)
- Large unilamellar vesicles (LUVs) composed of POPC (1-palmitoyl-2-oleoyl-glycero-3-phosphocholine) with either 10% ergosterol or 10% cholesterol.
- Matching buffer for dialysis and dilution.

Protocol:

- Prepare LUVs by extrusion.
- Dialyze the **Turletricin** solution and LUVs against the same buffer to minimize heats of dilution.
- Load the LUV suspension into the sample cell of the calorimeter.
- Load the **Turletricin** solution into the injection syringe.
- Set the experimental parameters (e.g., temperature, stirring speed, injection volume, and spacing).
- Perform a series of injections of the **Turletricin** solution into the sample cell.
- Record the heat changes associated with each injection.

- Analyze the resulting data using the appropriate binding model (e.g., one-site binding) to determine the dissociation constant ( $K_D$ ), enthalpy ( $\Delta H$ ), and stoichiometry ( $n$ ) of the interaction.

## Fungal Membrane Permeabilization Assay (SYTOX Green Uptake)

Objective: To assess the extent and kinetics of fungal membrane damage induced by **Turletricin**.

Materials:

- SYTOX Green nucleic acid stain
- Fungal cell suspension (e.g., *Candida albicans*) in a suitable buffer (e.g., MOPS-glucose)
- **Turletricin** solution at various concentrations
- Fluorometer or fluorescence microplate reader

Protocol:

- Grow fungal cells to mid-log phase and wash with buffer.
- Resuspend the cells to a standardized density.
- Add SYTOX Green to the cell suspension to a final concentration of 1  $\mu\text{M}$  and incubate in the dark for 15 minutes.
- Add varying concentrations of **Turletricin** to the cell suspension.
- Monitor the increase in fluorescence over time at an excitation wavelength of  $\sim 485$  nm and an emission wavelength of  $\sim 520$  nm.
- An increase in fluorescence indicates that the cell membrane has been compromised, allowing SYTOX Green to enter and bind to intracellular nucleic acids.

## Hemolysis Assay

Objective: To evaluate the toxicity of **Turletricin** to mammalian red blood cells.

Materials:

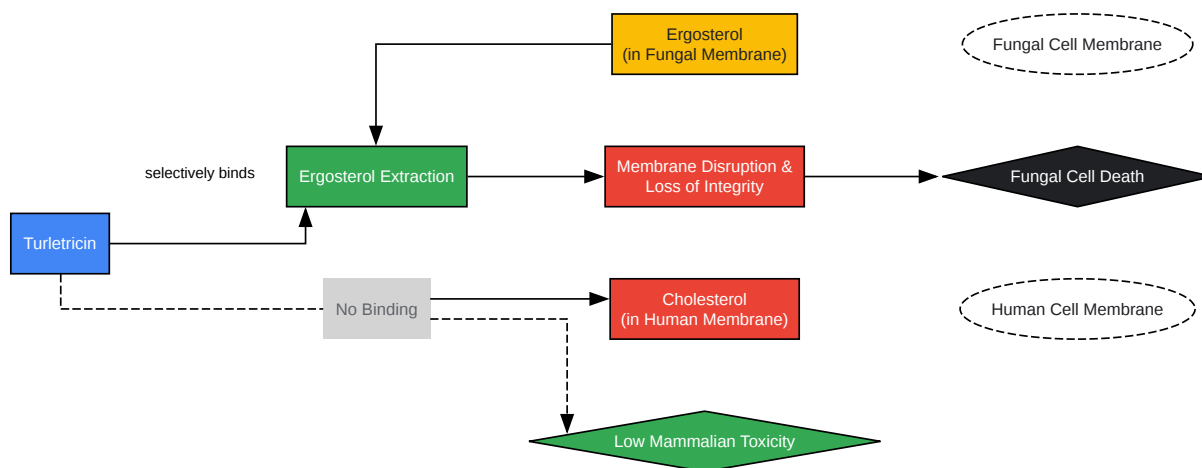
- Freshly collected human red blood cells (hRBCs)
- Phosphate-buffered saline (PBS)
- **Turletricin** solution at various concentrations
- Triton X-100 (positive control for 100% hemolysis)
- Spectrophotometer or microplate reader

Protocol:

- Wash hRBCs with PBS by centrifugation until the supernatant is clear.
- Prepare a 2% (v/v) suspension of hRBCs in PBS.
- Add varying concentrations of **Turletricin** to the hRBC suspension.
- Incubate the samples at 37°C for 1 hour with gentle agitation.
- Centrifuge the samples to pellet the intact cells.
- Transfer the supernatant to a new plate and measure the absorbance of the released hemoglobin at 540 nm.
- Calculate the percentage of hemolysis relative to the positive control (Triton X-100).

## Visualizations

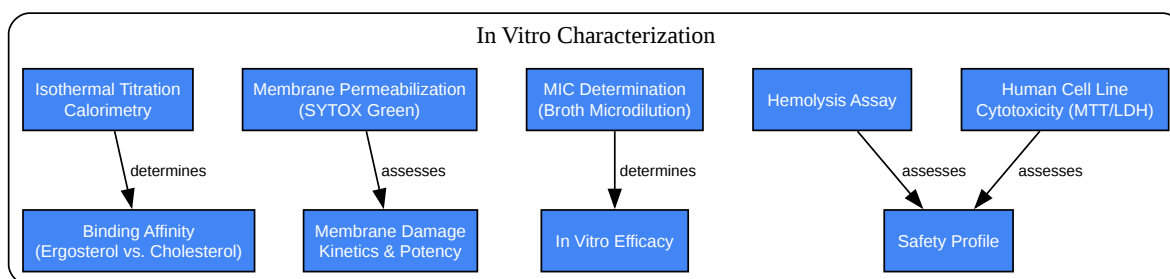
## Signaling Pathways and Logical Relationships



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Caption: Proposed mechanism of **Turtettricin**'s selective antifungal activity.

## Experimental Workflow



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Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: [info@benchchem.com](mailto:info@benchchem.com)